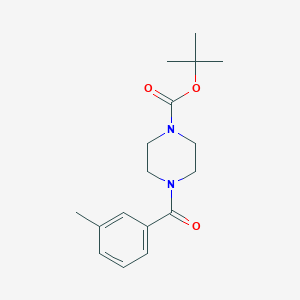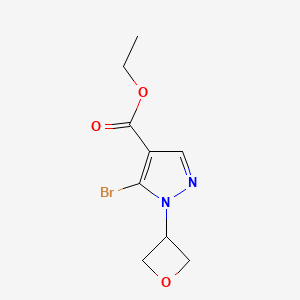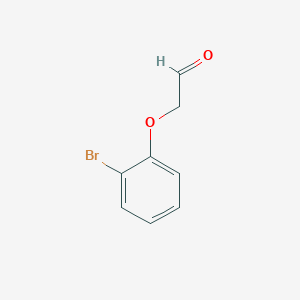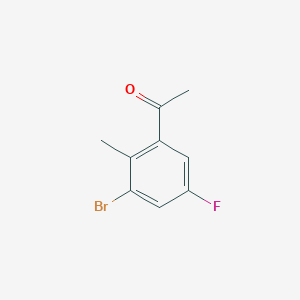![molecular formula C7H6ClNO2 B13933102 furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
furo[2,3-b]pyridin-3(2H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo[2,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridin-3(2H)-one hydrochloride typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method allows for the efficient and stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the multicomponent reactions makes them suitable for industrial applications.
化学反应分析
Types of Reactions
Furo[2,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-chlorosuccinimide for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Furo[2,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against cancer cell lines and potential antitumor properties.
Medicine: Investigated as a potential anticancer drug and for its antioxidant effects.
Industry: Used in the development of new anticoagulants and antimicrobial agents.
作用机制
The mechanism of action of furo[2,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an inverse agonist of the cannabinoid receptor (CB1R), which plays a role in various physiological processes . Additionally, its antiproliferative activity is linked to its ability to inhibit certain enzymes and signaling pathways involved in cell growth and survival.
相似化合物的比较
Furo[2,3-b]pyridin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:
3-Aminofuro[2,3-b]pyridine: Exhibits similar antiproliferative and antitumor activities.
Furo[3,2-b]pyridine: Another fused heterocyclic compound with distinct chemical properties.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
furo[2,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-5(6)2-1-3-8-7;/h1-3H,4H2;1H |
InChI 键 |
QXAAQANPSTZSRH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(O1)N=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


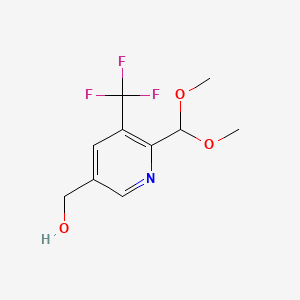
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
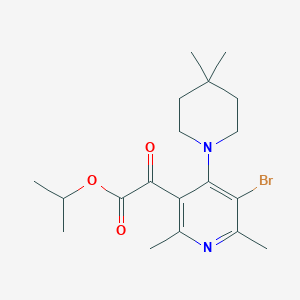
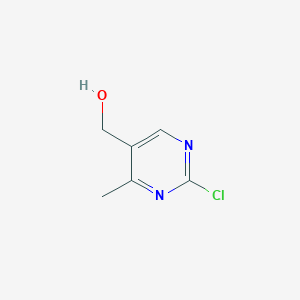

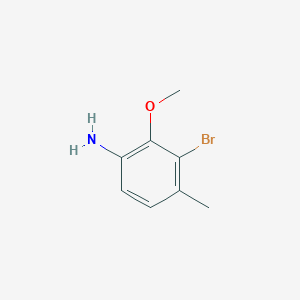
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

